
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine is a chemical compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with dichloro groups and a thiomorpholine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine typically involves the reaction of 3,6-dichloro-1,2,4-triazine with 3-methylthiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiomorpholine moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding hydrolyzed products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield triazine derivatives with different functional groups, while oxidation of the thiomorpholine moiety may produce sulfoxides or sulfones.
科学研究应用
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine involves its interaction with specific molecular targets and pathways. The triazine ring and thiomorpholine moiety can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,6-Dichloro-1,2,4-triazine: A closely related compound with similar chemical properties but lacking the thiomorpholine moiety.
4-(3,6-Dichloro-1,2,4-triazin-5-yl)piperazine-2,6-dione: Another triazine derivative with different substituents on the triazine ring.
1-[(3,6-Dichloro-1,2,4-triazin-5-yl)amino]-2-methyl-2-butanol: A compound with a similar triazine core but different functional groups.
Uniqueness
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine is unique due to the presence of both the dichloro-triazine ring and the thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C8H10Cl2N4S |
|---|---|
分子量 |
265.16 g/mol |
IUPAC 名称 |
4-(3,6-dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine |
InChI |
InChI=1S/C8H10Cl2N4S/c1-5-4-15-3-2-14(5)7-6(9)12-13-8(10)11-7/h5H,2-4H2,1H3 |
InChI 键 |
CDWCJPLGTSFQTM-UHFFFAOYSA-N |
规范 SMILES |
CC1CSCCN1C2=C(N=NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


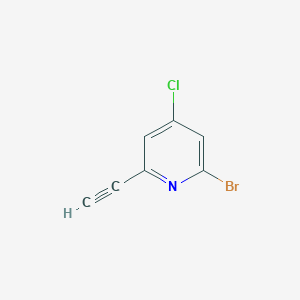
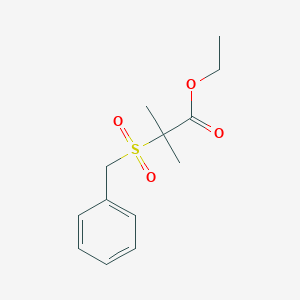
![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
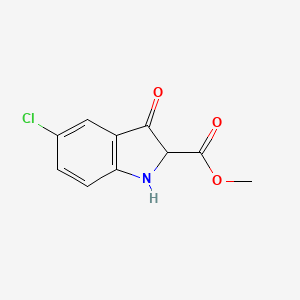
![1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B15222499.png)
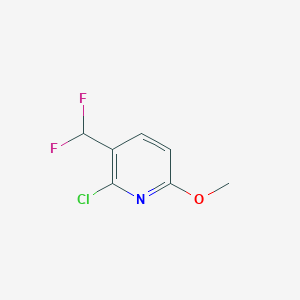

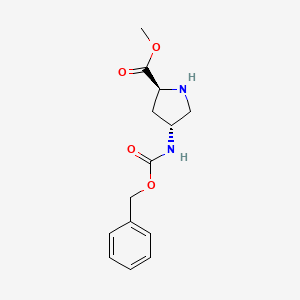

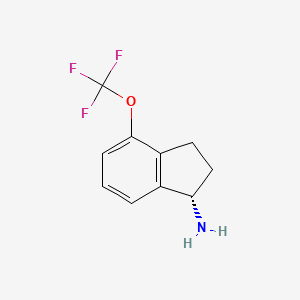
![4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)

![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15222561.png)

